6-Amino-5-nitrosouracil
Overview
Description
6-Amino-5-nitrosouracil is a pyrimidine derivative with the molecular formula C4H4N4O3. It is known for its unique structural properties, which include an amino group at the 6th position and a nitroso group at the 5th position on the uracil ring.
Mechanism of Action
Target of Action
6-Amino-5-nitrosouracil, also known as 4-Amino-2,6-dihydroxy-5-nitrosopyrimidine, is a small molecule .
Mode of Action
It’s worth noting that similar compounds, such as 6-anilinouracils (6-aus), are known to selectively inhibit the dna polymerase iii of bacillus subtilis and other gram-positive bacteria .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an interesting topic. For instance, the solvent used can influence the tautomeric form of similar compounds . In a study involving 6-amino-1,3-dimethyl-5-nitrosouracil, a solvate with a 1:1 ratio of the compound to DMSO was discovered and characterized . The study found that the hydrogen bonding between DMSO and the compound is similar in solution and in the solvate crystal, which helps preserve the form of the tautomer during solvate crystallization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitrosouracil typically involves the nitration of 6-aminouracil. One common method includes the reaction of 6-aminouracil with nitric acid under controlled conditions to introduce the nitroso group at the 5th position. The reaction is usually carried out in an acidic medium to facilitate the nitration process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-nitrosouracil undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-nitrosouracil has several applications in scientific research:
Comparison with Similar Compounds
6-Aminouracil: Lacks the nitroso group and has different chemical reactivity and biological properties.
5-Nitrosouracil: Lacks the amino group and has distinct chemical and biological characteristics.
6-Amino-1,3-dimethyl-5-nitrosouracil: A methylated derivative with altered solubility and reactivity.
Uniqueness: 6-Amino-5-nitrosouracil is unique due to the presence of both amino and nitroso groups on the uracil ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
6-amino-5-nitroso-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPCSXFEWFSECE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202819 | |
Record name | 6-Amino-5-nitrosouracil | |
Source | EPA DSSTox | |
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Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-24-0, 63884-45-7 | |
Record name | 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5442-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 6-Amino-5-nitrosouracil | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrouracil, 5-hydroxyimino-6-imino- | |
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Record name | NSC190656 | |
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Record name | 6-Amino-5-nitrosouracil | |
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Record name | 6-amino-5-nitrosouracil | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving 6-amino-5-nitrosouracil?
A1: this compound serves as a versatile building block in organic synthesis. Some notable reactions include:
- Synthesis of Xanthines: this compound derivatives react with aldehyde hydrazones to yield corresponding xanthine derivatives. This reaction offers a convenient route to access a variety of xanthine analogs. [, , , ]
- Formation of Purines: Similar to xanthine synthesis, reactions with aldehyde 1,1-dimethylhydrazones produce corresponding purines, expanding the synthetic potential of this compound. []
- Reaction with Thiourea: In acidic solutions, this compound interacts with thiourea, leading to the formation of 6-amino-5-formamidinosulfenimino-2,3,4,5-tetrahydropyrimidine-2,4-dione di-p-toluenesulfonate. Subsequent hydrolysis yields 5-formamidinosulfeniminobarbituric acid p-toluenesulfonate monohydrate. []
- Disproportionation: 7-Hydroxyxanthine derivatives of this compound undergo disproportionation, resulting in corresponding 8-phenylxanthines and this compound. The reaction rate is influenced by substituents and can be inhibited by ethyl acetylenedicarboxylate or enhanced by phosphate. []
- Cyclization with Formaldehyde: this compound cyclizes with formaldehyde, yielding 7-hydroxyxanthine, a significant purine derivative. []
- Oxidation with Lead Tetraacetate: This reaction leads to intriguing products like pyrimido[5,4-g]pteridinetetrone 10-oxides, showcasing the compound's potential in complex heterocyclic synthesis. []
Q2: What makes this compound a valuable synthon in purine synthesis?
A2: The reactivity of the nitroso group and the presence of multiple nucleophilic centers within the molecule make this compound an ideal starting material for constructing the purine scaffold. Its reactions with various aldehydes and their derivatives offer straightforward access to diversely substituted purines, crucial in medicinal chemistry and drug discovery.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H4N4O3, and its molecular weight is 156.10 g/mol.
Q4: Are there any studies on the tautomeric forms of this compound?
A4: Yes, theoretical investigations using PM3-COSMO calculations have explored the structure and relative stabilities of different tautomeric forms of this compound and its derivatives, including violuric acid. []
Q5: What spectroscopic data is available for characterizing this compound?
A5: Researchers have extensively used vibrational spectroscopy, including infrared and Raman spectroscopy, to characterize this compound. These studies provide valuable information about its molecular vibrations, functional groups, and hydrogen bonding patterns. Additionally, theoretical studies complement the experimental data to provide a comprehensive understanding of its vibrational spectra. []
Q6: What are the potential biological applications of this compound and its derivatives?
A6: Research suggests several potential applications:
- Inhibition of Lipid Peroxidation: Certain this compound derivatives demonstrate the ability to inhibit iron-catalyzed hydroxyl radical formation, protecting mitochondrial membranes from lipid peroxidation. These findings suggest potential as antioxidants. []
- Antiproliferative Activity: Tricarbonyl complexes of rhenium(I) with this compound derivatives have shown antiproliferative behavior, indicating possible anticancer properties. []
Q7: How does this compound interact with metals?
A7: this compound acts as a multidentate ligand, forming complexes with various metal ions. For instance, it forms stable complexes with copper(II) ions, as demonstrated by crystallographic studies. The uracil moiety usually coordinates through N6, N51, and O52 atoms, creating five and six-membered chelate rings. []
Q8: Are there thermal studies on metal complexes of this compound?
A8: Yes, researchers have conducted thermal studies on metal complexes of 5-nitrosopyrimidine derivatives, including those of this compound. These studies offer insights into the thermal stability and decomposition pathways of these complexes, which are crucial for understanding their potential applications. [, ]
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